molecular formula C16H16ClN3O4 B1675092 Loracarbef CAS No. 76470-66-1

Loracarbef

货号 B1675092
CAS 编号: 76470-66-1
分子量: 349.77 g/mol
InChI 键: JAPHQRWPEGVNBT-UTUOFQBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class . It is used to treat bacterial infections in many different parts of the body by killing bacteria or preventing their growth . It is available only with a doctor’s prescription .


Synthesis Analysis

Loracarbef is a synthetic “carba” analog of cefaclor . It is synthesized chemically with no microbial fermentation steps . It has been found to be much more stable in solution than cefaclor .


Molecular Structure Analysis

The molecular formula of Loracarbef is C16H16ClN3O4 . It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group . This change gives greater chemical stability in solution and allows storage at room temperature .


Chemical Reactions Analysis

Loracarbef, like many β-lactam antibiotics, exists in several hydrated crystalline forms . The pH–solubility profile curve for loracarbef monohydrate is U-shaped, resembling those for other zwitterionic cephalosporins .


Physical And Chemical Properties Analysis

Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins . It is more stable in solution than any other therapeutically useful cephalosporin .

科学研究应用

  • Application in Treating Various Infections

    • Summary of the Application: Loracarbef is an antibiotic used to treat a variety of bacterial infections caused by gram-negative and gram-positive bacteria . These include infections of the lungs, maxillary sinuses, throat, skin, and urinary tract .
    • Methods of Application: Loracarbef is administered orally. The dosage and duration of treatment depend on the type and severity of the infection .
    • Results or Outcomes: Loracarbef has been found to be effective in treating these infections, with clinical and bacteriological efficacy comparable to that of amoxicillin and amoxicillin/clavulanic acid in patients with upper or lower respiratory tract infections .
  • Application in Photoluminescence and Antimicrobial Activity

    • Summary of the Application: Loracarbef has been studied for its photoluminescent properties and its antimicrobial activity . It has been used to create various complexes, such as [Zn(LOR)(H2O)(Cl)]Cl, [Cd(LOR)(H2O)(Cl)]Cl, [Ni(LOR)(H2O)(Cl)]Cl, [Pd(LOR)(H2O)(AcO)]AcO, and [Pt(LOR)(H2O)(Cl)]Cl .
    • Methods of Application: These complexes are created through specific chemical reactions, and their photoluminescence properties are studied using spectroscopic techniques .
    • Results or Outcomes: The Loracarbef ligand and its resulting metal complexes gave an intense emission (where λmax = 376 nm) upon irradiation by Ultra-Violet light. The photoluminescence quantum yields and long excited-state lifetimes of the ligand and its complexes were calculated .

安全和危害

Loracarbef is generally well tolerated, and side effects are usually transient . More common side effects include nausea, abdominal pain, vomiting, skin rash, abnormal liver tests, vaginitis, itching, headaches, and dizziness . Diarrhea is the most common adverse effect with loracarbef .

属性

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHQRWPEGVNBT-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023223
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-01 g/L
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Loracarbef

CAS RN

76470-66-1
Record name Loracarbef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76470-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loracarbef [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORACARBEF ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loracarbef
Reactant of Route 2
Loracarbef
Reactant of Route 3
Loracarbef
Reactant of Route 4
Loracarbef
Reactant of Route 5
Loracarbef
Reactant of Route 6
Reactant of Route 6
Loracarbef

Citations

For This Compound
3,910
Citations
KA DeSante, ML Zeckel - The American journal of medicine, 1992 - Elsevier
… loracarbef was administered with probeneeid. Probenecid had a pronounced effect on the half-life of loracarbef (… same whether loracarbef was administered alone or with probenecid. …
Number of citations: 36 www.sciencedirect.com
RW Force, MC Nahata - Annals of Pharmacotherapy, 1993 - journals.sagepub.com
… Loracarbef has antibacterial activity against most community-acquired respiratory tract, skin … of the clinical studies with loracarbef have methodologic deficiencies, loracarbef therapy has …
Number of citations: 16 journals.sagepub.com
CE Nord, A Grahnen, SÅ Eckernäs - Scandinavian journal of …, 1991 - Taylor & Francis
… loracarbef capsules 200 mg bid for 7 days. Saliva and stool specimens were taken before loracarbef … to study the effect of loracarbef on the normal microflora. The concentrations of …
Number of citations: 20 www.tandfonline.com
RN Brogden, D McTavish - Drugs, 1993 - Springer
… Loracarbef is an orally administered member of a new synthetic … Like other β-lactams, loracarbef is inactive against … and bacteriological efficacy of loracarbef is comparable with that of …
Number of citations: 29 link.springer.com
WM Gooch III, J Adelglass, DK Kelsey, D Masica… - Clinical …, 1999 - Elsevier
… years with acute otitis media with effusion received loracarbef (15 mg/kg) or … loracarbef were comparable to those of clarithromycin. Adverse events were reported by 46.4% of loracarbef …
Number of citations: 11 www.sciencedirect.com
DS Sitar, DJ Hoban, FY Aoki - The Journal of Clinical …, 1994 - Wiley Online Library
… Renal loracarbef clearance correlated with neither … Loracarbef was detected in the fecal filtrate of seven volunteers, but did not account for more than 7% of the daily dose. Loracarbef …
Number of citations: 4 accp1.onlinelibrary.wiley.com
MC Nahata, KI Koranyi - European journal of drug metabolism and …, 1992 - Springer
… Loracarbef is an investigational oral antibiotic but its pharmacokinetics have not been … Loracarbef was well tolerated in all patients. These data suggest that loracarbef may be used …
Number of citations: 5 link.springer.com
J McCarty, GE Ruoff, KD Jacobson - The American journal of medicine, 1992 - Elsevier
… The overall incidence of adverse events in the 201 loracarbef-… none of those treated with loracarbef. There were no statistically … These findings indicate that loracarbef given twice daily is …
Number of citations: 17 www.sciencedirect.com
MJ HANFLING, SA HAUSINGER… - The Pediatric infectious …, 1992 - journals.lww.com
… of the new carbacephem loracarbef and the cephalosporin … /kg/day in two divided doses for loracarbef and 20 mg/kg/day … in 97.3% of the 74 loracarbef-treated patients eligible for …
Number of citations: 18 journals.lww.com
FA DISNEY, MJ HANFLING… - The Pediatric infectious …, 1992 - journals.lww.com
… in the loracarbef group (n= 120) received loracarbef as … loracarbef compared with 83 of 88 (94.3%) of evaluable patients treated with penicillin. The clinical relapse rate for the loracarbef …
Number of citations: 29 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。